2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane
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Overview
Description
2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane is a complex organic compound characterized by its unique structure, which includes an oxane ring and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-dihydroxybenzaldehyde with phenylacetylene under specific conditions to form the bis(2-phenylethynyl) derivative. This intermediate is then reacted with oxan-2-ol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted oxane derivatives.
Scientific Research Applications
2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane involves its interaction with specific molecular targets. The phenylethynyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved include inhibition of enzymatic activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Oxan-2-yloxy)phenoxy]oxane
- 2-[4-(Oxan-2-yloxy)but-2-ynoxy]oxane
Uniqueness
2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane is unique due to the presence of both phenylethynyl groups and an oxane ring, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wider range of applications in scientific research and industry.
Properties
Molecular Formula |
C32H30O4 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[4-(oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-11-25(12-4-1)17-19-27-23-30(36-32-16-8-10-22-34-32)28(20-18-26-13-5-2-6-14-26)24-29(27)35-31-15-7-9-21-33-31/h1-6,11-14,23-24,31-32H,7-10,15-16,21-22H2 |
InChI Key |
FCSDYECDNJLWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2C#CC3=CC=CC=C3)OC4CCCCO4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
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